molecular formula C14H22Cl2N2 B2707228 (3As,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride CAS No. 2241139-24-0

(3As,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride

Cat. No. B2707228
CAS RN: 2241139-24-0
M. Wt: 289.24
InChI Key: IFRMFJSTHXWYLJ-BCIMQBNMSA-N
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Description

This compound belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom. The specific structure of this compound suggests that it is a cyclic compound with a pyrrole ring fused to a cyclopentane ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring fused to a cyclopentane ring. The presence of the nitrogen atom in the pyrrole ring makes it a heterocyclic compound .


Chemical Reactions Analysis

Pyrroles undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Pyrroles are typically aromatic and have the ability to participate in hydrogen bonding due to the presence of a nitrogen atom .

Scientific Research Applications

Novel Synthesis and Properties

Research has led to the development of novel synthesis methods and the exploration of the properties of compounds structurally related to "(3As,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine; dihydrochloride." For example, Mitsumoto and Nitta (2004) explored the synthesis and properties of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, focusing on their autorecycling oxidation of some amines and alcohols under aerobic and photoirradiation conditions, which suggests potential applications in organic synthesis and possibly in the development of novel oxidation processes (Mitsumoto & Nitta, 2004).

Synthetic Approaches

Further, research into synthetic approaches for related compounds demonstrates the versatility and potential for generating a wide range of structurally complex and biologically relevant entities. Yehia, Polborn, and Müller (2002) described a novel four-component one-pot access to pyrindines and tetrahydroquinolines, showcasing the utility of these methods in efficiently constructing complex nitrogen-containing heterocycles, which could be of interest for developing new materials or pharmaceuticals (Yehia, Polborn, & Müller, 2002).

Potential Applications

The exploration of the synthesis and reactions of related compounds not only advances our understanding of organic chemistry but also opens up possibilities for the development of new drugs, materials, and chemical processes. For instance, the creation of novel pyrrole derivatives, as discussed by Gadzhili, Nadzhafova, and Seşenoğlu (2002), contributes to the pool of biologically active compounds that can be further explored for therapeutic applications (Gadzhili, Nadzhafova, & Seşenoğlu, 2002).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

(3aS,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c15-13-7-6-12-8-9-16(14(12)13)10-11-4-2-1-3-5-11;;/h1-5,12-14H,6-10,15H2;2*1H/t12-,13+,14+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRMFJSTHXWYLJ-BCIMQBNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CCN2CC3=CC=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1CCN2CC3=CC=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride

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